1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Description
The compound 1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a spirocyclic molecule featuring a benzopyranone core fused to a piperidine ring, with an adamantane-1-carbonyl substituent at the 1'-position. The adamantane moiety is notable for its rigid, lipophilic structure, which enhances metabolic stability and binding affinity in therapeutic contexts .
Properties
IUPAC Name |
1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c26-20-15-24(28-21-4-2-1-3-19(20)21)5-7-25(8-6-24)22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWNFJHCDDQJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be functionalized through radical or carbocation intermediates to introduce the carbonyl group.
Spiro Compound Formation: The benzopyran and piperidine rings are synthesized separately and then combined through a spirocyclization reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’-(Adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism by which 1’-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the benzopyran and piperidine rings may interact with specific biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s adamantane-1-carbonyl group distinguishes it from other spiro[chroman-2,4'-piperidine]-4-one derivatives. Key analogs include:
(a) 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
- Substituent: 2-Methylbenzoyl (C21H21NO3, MW 335.40)
- CAS : 877810-67-8
- Properties: The benzoyl group introduces aromaticity and moderate lipophilicity. Commercial availability (purity 90%) is noted at $850/25mg .
- Comparison : The adamantane group in the target compound offers greater steric bulk and rigidity, which may improve target selectivity but reduce solubility compared to the benzoyl analog.
(b) 1'-Acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
- Substituent: Acetyl (C15H17NO4, MW 275.31)
- CAS : 924775-34-8
- Purity is 95% .
- Comparison : The adamantane-carbonyl group in the target compound likely confers higher enzymatic resistance and prolonged half-life.
(c) Spiro[chroman-2,4'-piperidine] (Base Structure)
- Substituent: None (C13H15NO, MW 201.27)
- CAS : 147372-85-8
- Properties : This unsubstituted base structure is used as a scaffold for further derivatization. Purity 95%, priced at $5,033.70/1g .
- Comparison : The absence of a substituent simplifies synthesis but limits bioactivity.
Physicochemical and Pharmacological Properties
- Adamantane Impact : The adamantane group significantly increases molecular weight and logP, favoring blood-brain barrier penetration but complicating formulation .
Biological Activity
1'-(Adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a complex organic compound notable for its unique structural features that combine adamantane, benzopyran, and piperidine moieties. Its potential biological activities have drawn attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into three main components:
- Adamantane Moiety : Known for enhancing stability and bioavailability.
- Benzopyran Ring : Associated with various biological activities, including antioxidant and anti-inflammatory effects.
- Piperidine Ring : Often involved in interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| IUPAC Name | 1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
| Molecular Formula | C24H29NO3 |
| CAS Number | 877810-66-7 |
| Molecular Weight | 393.49 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Therapeutic Potential
Research indicates several therapeutic applications for this compound:
- Antioxidant Activity : The benzopyran component is known for its antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Potential to reduce inflammation by modulating inflammatory pathways.
- Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Study : A study demonstrated that derivatives of benzopyran exhibit significant antioxidant activity, suggesting that the compound may similarly protect against oxidative damage .
- Anti-inflammatory Research : Research indicated that compounds with spirocyclic structures can inhibit pro-inflammatory cytokines, supporting the potential anti-inflammatory effects of this compound .
- Neuropharmacological Studies : Investigations into related compounds suggest potential neuroprotective properties through modulation of dopaminergic pathways .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | Adamantane derivative | Anti-inflammatory |
| 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea | Adamantane derivative | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
